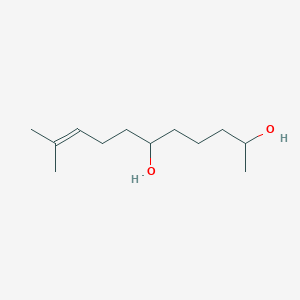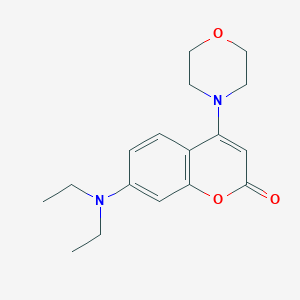![molecular formula C39H49N B14294169 N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline CAS No. 113236-17-2](/img/structure/B14294169.png)
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is an organic compound that features a pyrene moiety attached to a long alkyl chain, which is further connected to an aniline group with two methyl substituents. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of pyrene with the functional versatility of aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-pyrenylmagnesium bromide to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and dynamics.
Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in targeting cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline exerts its effects involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the aniline group can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline: Similar structure but lacks the long alkyl chain.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains phenyl groups instead of methyl groups on the aniline nitrogen.
Uniqueness
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is unique due to the presence of the long alkyl chain, which enhances its solubility and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and expands its range of applications.
Properties
CAS No. |
113236-17-2 |
|---|---|
Molecular Formula |
C39H49N |
Molecular Weight |
531.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-(15-pyren-1-ylpentadecyl)aniline |
InChI |
InChI=1S/C39H49N/c1-40(2)36-28-21-31(22-29-36)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-32-23-24-35-26-25-33-19-16-20-34-27-30-37(32)39(35)38(33)34/h16,19-30H,3-15,17-18H2,1-2H3 |
InChI Key |
SIKRSRPKYRPMNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


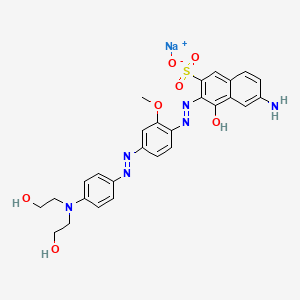


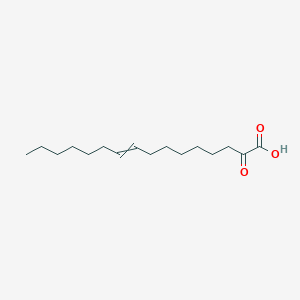
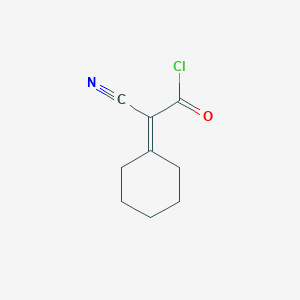
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
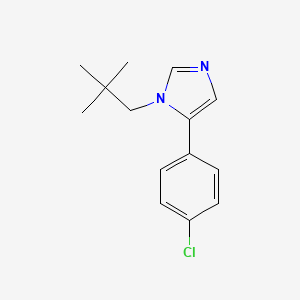
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
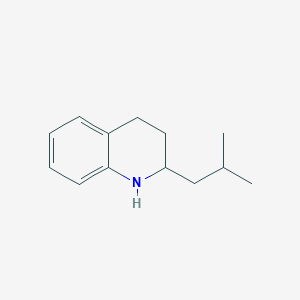
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)

